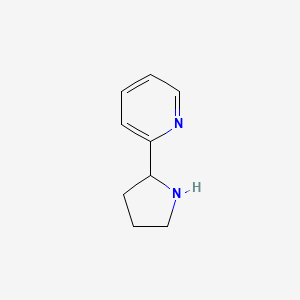

2-Pyrrolidin-2-ylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998979 | |

| Record name | 2-(Pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77790-61-5 | |

| Record name | 2-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77790-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-pyrrolidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077790615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Pyrrolidin-2-ylpyridine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Pyrrolidin-2-ylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and catalysis. We delve into the theoretical underpinnings of its structure, including stereochemistry and physicochemical properties. The core of this document is a detailed exploration of the advanced analytical techniques required for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary for the robust characterization of this important molecule. Protocols are detailed, and causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound, with the chemical formula C₉H₁₂N₂, is a bicyclic molecule composed of a pyridine ring linked at the 2-position to a pyrrolidine ring, also at the 2-position.[1] Its molecular weight is approximately 148.20 g/mol .[1] This compound and its derivatives serve as versatile building blocks and ligands in various chemical domains. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, imparts significant three-dimensionality and stereochemical complexity, making it a valuable scaffold in drug discovery.[2] The pyridine moiety provides a key site for metal coordination, rendering the molecule an effective ligand in asymmetric catalysis.[3][4]

The hydrochloride salt of this compound is frequently used in pharmaceutical development and neuroscience research as an intermediate for synthesizing drugs targeting neurological disorders.[5] A thorough understanding of its molecular structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and designing novel derivatives with enhanced therapeutic or catalytic properties. This guide offers a multi-faceted approach to elucidating this structure, combining theoretical principles with practical experimental workflows.

Theoretical Framework and Physicochemical Properties

Nomenclature and Isomerism

The unambiguous identification of a molecule begins with its nomenclature.

-

IUPAC Name: this compound[1]

-

CAS Number: 77790-61-5[1]

-

Synonyms: 2-(2-Pyrrolidinyl)pyridine, (±)-α-Nornicotine[1][6]

A critical feature of this compound is the presence of a stereocenter at the C2 position of the pyrrolidine ring, the point of attachment to the pyridine ring. This chirality means the molecule exists as a pair of enantiomers: (S)-2-pyrrolidin-2-ylpyridine and (R)-2-pyrrolidin-2-ylpyridine. The racemic mixture is often denoted as (±)-2-pyrrolidin-2-ylpyridine. The specific stereoisomer can dramatically influence biological activity and catalytic selectivity, necessitating stereoselective synthesis or chiral separation for many applications.

Core Structural Features

The molecule's structure is a conjunction of two distinct heterocyclic systems:

-

Pyridine Ring: An aromatic, electron-deficient six-membered ring containing one nitrogen atom. This ring is planar and its aromaticity dictates much of the molecule's electronic properties and reactivity.

-

Pyrrolidine Ring: A saturated, non-planar five-membered ring containing one nitrogen atom.[2] The ring exists in various puckered conformations (envelope and twist) that can interconvert, a phenomenon known as pseudorotation.[2] This conformational flexibility is a key determinant in how the molecule binds to receptors or metal centers.

Physicochemical Properties Summary

A summary of key computed and experimental properties is presented below. These values are crucial for selecting appropriate solvents for reactions and analysis, as well as for understanding the molecule's general behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid/solid | ChemicalBook, Sigma-Aldrich[3] |

| Boiling Point | 60 °C at 0.4 Torr | ChemicalBook[3] |

| pKa (Predicted) | 8.47 ± 0.10 | ChemicalBook[3] |

| LogP (Predicted) | 0.8 | PubChem[1] |

Experimental Workflow for Structural Elucidation

The definitive characterization of this compound's molecular structure relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow from synthesis to confirmation is critical for ensuring the identity and purity of the compound.

Caption: Workflow for Synthesis and Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a spectrometer (e.g., 300 MHz or higher for better resolution).[7]

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

-

Pyridine Ring (Aromatic Region, ~7.0-8.6 ppm): Four distinct signals are expected. The proton adjacent to the nitrogen (H6') will be the most deshielded (highest ppm value) due to the inductive effect of the nitrogen atom. The remaining three protons will appear as complex multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling.

-

Pyrrolidine Ring (Aliphatic Region, ~1.5-4.5 ppm):

-

CH (C2-H): A single proton at the chiral center, coupled to the adjacent CH₂ group. This will likely be a triplet or a doublet of doublets around 3.5-4.5 ppm.

-

CH₂ Groups (C3, C4, C5): The protons on the three methylene groups of the pyrrolidine ring will appear as complex, overlapping multiplets in the upfield region (~1.5-3.5 ppm).

-

NH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. It may exchange with D₂O.

-

The ¹³C NMR spectrum shows the number of unique carbon environments.

-

Pyridine Ring (~120-160 ppm): Five signals are expected. The carbon attached to the pyrrolidine ring (C2') will be distinct, as will the other four aromatic carbons.

-

Pyrrolidine Ring (~25-70 ppm): Four signals are expected, corresponding to the four distinct carbons of the pyrrolidine ring. The chiral carbon (C2) will likely be in the 60-70 ppm range.

For a molecule with this complexity, 2D NMR is essential for definitive assignments.[7]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. It will show correlations between adjacent protons on both the pyridine and pyrrolidine rings, helping to trace the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This is crucial for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Caption: NMR Data Integration for Structural Assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for this type of molecule as it is a soft technique that typically keeps the molecular ion intact.

-

Detection: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.

-

Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For C₉H₁₂N₂, the expected monoisotopic mass is 148.1000 Da.[1] The high-resolution measurement should confirm this elemental composition.

-

Fragmentation Pattern: The molecule will fragment in a predictable way under ionization. Common fragmentation would involve the cleavage of the bond between the two rings or the opening of the pyrrolidine ring. This pattern provides additional confirmation of the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Analysis: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

-

N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrolidine ring. This peak can sometimes be broad.

-

C-H (sp²) Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹, corresponding to the C-H bonds on the aromatic pyridine ring.

-

C-H (sp³) Stretch: A sharp peak or series of peaks just below 3000 cm⁻¹, corresponding to the C-H bonds on the saturated pyrrolidine ring.[8]

-

C=N and C=C Stretches: A series of sharp absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ region corresponding to the C-N bonds in both rings.

Synthesis and Applications

General Synthetic Approach

The synthesis of this compound and its derivatives often involves the reaction of a pyridine-containing precursor with a pyrrolidine precursor. One common approach is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes.[9] For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine.[9] The specific choice of reagents and catalysts is crucial for controlling stereochemistry when a single enantiomer is desired.

Caption: Generalized Synthetic Scheme.

Key Applications

The unique structural combination of a chiral pyrrolidine and a coordinating pyridine ring makes this molecule a valuable asset in several fields:

-

Asymmetric Catalysis: The (S)-enantiomer is used as a catalyst in the enantioselective addition of diethylzinc to aldehydes, producing optically active secondary alcohols in high yields.[3] The nitrogen atoms on both rings can chelate to a metal center, creating a chiral environment that directs the outcome of the reaction.

-

Medicinal Chemistry: The pyrrolidine scaffold is a "privileged structure" in drug design, known for its favorable interactions with biological targets.[2] this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system for conditions like depression and anxiety.[5]

Safety and Handling

According to GHS classifications, this compound is toxic if swallowed (H301) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

Conclusion

The molecular structure of this compound is a fascinating interplay of an aromatic pyridine ring and a chiral, flexible pyrrolidine ring. Its complete and accurate characterization is not merely an academic exercise but a prerequisite for its effective application in catalysis and drug development. A combined analytical approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structural confirmation. The insights and protocols provided in this guide are intended to equip researchers with the necessary tools to confidently work with and innovate upon this versatile molecular scaffold.

References

-

PubChem. (n.d.). 2-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST WebBook. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Methyl-pyrrolidin-2-yl)-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of pyrrolidin-2-one drugs. Retrieved from [Link]

-

ResearchGate. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyrrolidin-2-yl)pyridine (C9H12N2). Retrieved from [Link]

-

PubMed. (2012). Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2004). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. Retrieved from [Link]

Sources

- 1. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22083-78-9 [amp.chemicalbook.com]

- 4. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(2-Pyrrolidinyl)pyridine, 96% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Pyrrolidin-2-ylpyridine

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-Pyrrolidin-2-ylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate a thorough understanding of the molecule's spectroscopic signature. While direct, published experimental spectra for this compound are not widely available, this guide will leverage data from analogous structures and first-principles analysis to predict and interpret its spectral characteristics.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both a pyridine and a pyrrolidine moiety. The precise arrangement of these rings profoundly influences the molecule's chemical properties and biological activity. Accurate structural confirmation is therefore a critical first step in any research and development endeavor. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for this compound.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom is reflected in its chemical shift (δ), and the spatial relationships between protons are revealed through spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and pyrrolidine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the pyrrolidine protons will be found in the aliphatic region (typically δ 1.5-4.0 ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-6' (Pyridine) | 8.5 - 8.7 | dd | J = ~5, ~1.5 | Deshielded by the adjacent nitrogen atom. |

| H-4' (Pyridine) | 7.6 - 7.8 | dt | J = ~7.5, ~1.5 | Influenced by the electron-withdrawing nature of the pyridine nitrogen. |

| H-5' (Pyridine) | 7.1 - 7.3 | ddd | J = ~7.5, ~5, ~1 | Standard pyridine proton chemical shift. |

| H-3' (Pyridine) | 7.4 - 7.6 | d | J = ~7.5 | Adjacent to the pyrrolidine substituent. |

| H-2 (Pyrrolidine) | 3.8 - 4.2 | t or dd | J = ~8, ~6 | Methine proton attached to two nitrogen atoms (one in each ring). |

| H-5 (Pyrrolidine) | 3.0 - 3.4 | m | - | Methylene protons adjacent to the nitrogen. |

| H-3, H-4 (Pyrrolidine) | 1.7 - 2.2 | m | - | Methylene protons of the pyrrolidine ring. |

| N-H (Pyrrolidine) | 2.0 - 4.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2' (Pyridine) | 160 - 165 | Carbon bearing the pyrrolidine substituent, deshielded. |

| C-6' (Pyridine) | 148 - 150 | Alpha to the pyridine nitrogen. |

| C-4' (Pyridine) | 135 - 137 | Gamma to the pyridine nitrogen. |

| C-5' (Pyridine) | 121 - 123 | Beta to the pyridine nitrogen. |

| C-3' (Pyridine) | 123 - 125 | Beta to the pyridine nitrogen. |

| C-2 (Pyrrolidine) | 60 - 65 | Methine carbon attached to the pyridine ring. |

| C-5 (Pyrrolidine) | 45 - 50 | Methylene carbon adjacent to the nitrogen. |

| C-3 (Pyrrolidine) | 30 - 35 | Methylene carbon. |

| C-4 (Pyrrolidine) | 24 - 28 | Methylene carbon. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=N, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 3500 | N-H stretch (Pyrrolidine) | Medium, broad | Characteristic of a secondary amine. |

| 3000 - 3100 | C-H stretch (Aromatic) | Medium | Associated with the pyridine ring. |

| 2850 - 2960 | C-H stretch (Aliphatic) | Strong | Associated with the pyrrolidine ring. |

| 1590 - 1610 | C=C and C=N stretching (Pyridine) | Strong | Characteristic of the pyridine ring vibrations. |

| 1430 - 1480 | C=C and C=N stretching (Pyridine) | Strong | Characteristic of the pyridine ring vibrations. |

| 1100 - 1300 | C-N stretch | Medium | For both the pyridine and pyrrolidine rings. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

-

Data Collection: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (C₉H₁₂N₂), the monoisotopic mass is 148.1000 Da.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 148. The fragmentation pattern is expected to be dominated by the loss of fragments from the pyrrolidine ring. PubChem predicts a collision cross section of 131.1 Ų for the [M+H]⁺ adduct.[2]

Key Predicted Fragment Ions:

-

m/z 147 ([M-H]⁺): Loss of a hydrogen radical.

-

m/z 119: Loss of an ethyl group from the pyrrolidine ring.

-

m/z 78: Pyridine radical cation, resulting from the cleavage of the C-C bond between the two rings.

-

m/z 70: Pyrrolidine radical cation.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

-

GC Method:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the spectral data for this molecule. By combining the predicted spectral features with the detailed experimental protocols, researchers can confidently elucidate and verify the structure of this compound, ensuring the integrity of their subsequent scientific investigations. The principles and methodologies outlined herein are foundational for the rigorous characterization of novel chemical entities in a research and development setting.

References

-

Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (2025). ResearchGate. [Link]

-

Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl- 1,3,2-d. Taylor & Francis. [Link]

-

2-(pyrrolidin-2-yl)pyridine (C9H12N2). PubChemLite. [Link]

-

3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

-

2-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-Pyrrolidin-2-ylpyridine

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Pyrrolidin-2-ylpyridine, a significant heterocyclic compound with applications in medicinal chemistry and catalysis. While a definitive "discovery" paper for this specific isomer is not prominent in the historical literature, its synthetic history is intrinsically linked to the broader exploration of pyridyl-pyrrolidine alkaloids, most notably its well-known isomer, nornicotine. This guide will first delve into the foundational early syntheses of the pyridyl-pyrrolidine scaffold, providing crucial historical context. It will then explore the evolution of synthetic methodologies to produce this compound, from plausible early approaches to modern, highly efficient, and stereoselective routes. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and historical development of this important molecule.

Introduction: The Significance of the Pyrrolidine-Pyridine Scaffold

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its presence is crucial for the activity of many alkaloids, amino acids like proline, and numerous approved drugs.[2] When coupled with a pyridine ring, the resulting pyridyl-pyrrolidine framework gives rise to a class of compounds with significant pharmacological and chemical properties. The isomeric position of the pyrrolidine ring on the pyridine nucleus dramatically influences these properties. The most studied isomer, 3-(pyrrolidin-2-yl)pyridine, is commonly known as nornicotine, a metabolite of nicotine.[1] This guide, however, focuses on the less-documented but equally important isomer, this compound. This compound and its derivatives serve as valuable chiral building blocks and ligands in asymmetric synthesis and are key intermediates in the development of novel therapeutics, particularly those targeting neurological disorders.[3][4]

Historical Context: Early Syntheses of the Pyridyl-Pyrrolidine Core

A direct, celebrated discovery of this compound is not readily found in early chemical literature. Its history is best understood by examining the pioneering work on the synthesis of its isomer, nornicotine. These early efforts established the fundamental chemical principles for constructing the pyridyl-pyrrolidine linkage.

The Landmark Synthesis of Nornicotine (3-(Pyrrolidin-2-yl)pyridine)

One of the earliest and most significant total syntheses of a pyridyl-pyrrolidine was reported by Craig in 1933 . While this work focused on nicotine and its precursor nornicotine (the 3-pyridyl isomer), the multi-step sequence laid the groundwork for accessing this class of compounds. The synthesis, though arduous by modern standards, was a landmark achievement in natural product synthesis.

A key later development in the synthesis of nornicotine was reported by Haines and Eisner in a 1949 patent . Their method involved the reduction of myosmine. This approach represented a more direct route to the nornicotine scaffold.

Experimental Protocol: Conceptual Early Synthesis via Myosmine Analogue Reduction

This protocol is a conceptual representation of how early researchers might have approached the synthesis of racemic this compound, drawing inspiration from the established reduction of myosmine to nornicotine.

-

Preparation of the Myosmine Analogue (1-(Pyridin-2-yl)-4,5-dihydro-1H-pyrrole): This intermediate could be synthesized through various condensation reactions, for instance, from γ-aminobutyraldehyde and 2-acetylpyridine derivatives, followed by cyclization.

-

Reduction to 2-(Pyrrolidin-2-yl)pyridine: The myosmine analogue would then be subjected to reduction.

-

Catalytic Hydrogenation: The myosmine analogue (1.0 eq) is dissolved in a suitable solvent such as ethanol. A catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

Chemical Reduction: Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) could be employed. The myosmine analogue (1.0 eq) is dissolved in methanol, and NaBH₄ (1.5-2.0 eq) is added portion-wise at 0 °C. The reaction is stirred until completion.

-

-

Work-up and Purification: Following the reduction, the catalyst is removed by filtration (for catalytic hydrogenation), or the reaction is quenched with water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield racemic this compound.

Caption: Conceptual workflow for an early, non-stereoselective synthesis.

The Evolution of Synthetic Strategies

The field of organic synthesis has advanced dramatically since these early explorations. The demand for enantiomerically pure compounds in drug development has driven the creation of sophisticated and efficient methods for preparing chiral molecules like (S)-2-(Pyrrolidin-2-yl)pyridine.

Asymmetric Synthesis: A Modern Imperative

The development of asymmetric synthesis has been pivotal. Organocatalysis, in particular, has provided powerful tools for the enantioselective construction of the pyrrolidine ring. While a vast body of literature exists on the organocatalytic synthesis of substituted pyrrolidines, specific examples for the 2-pyridyl isomer are often embedded within broader studies.

Key Principles of Asymmetric Synthesis:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

-

Chiral Catalysts: A small amount of a chiral catalyst can generate a large quantity of a chiral product. This is a highly efficient and atom-economical approach. Proline and its derivatives are prominent examples of organocatalysts used in pyrrolidine synthesis.[5]

-

Substrate Control: The inherent chirality of a starting material can be used to control the formation of new stereocenters.

Experimental Protocol: A Representative Modern Asymmetric Synthesis

The following protocol illustrates a general and effective modern approach for the asymmetric synthesis of substituted pyrrolidines, which can be adapted for the synthesis of this compound. This method often involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex or an organocatalyst.

-

In situ Generation of the Azomethine Ylide: An imine derived from 2-pyridinecarboxaldehyde and an amino ester (e.g., methyl glycinate) is treated with a mild base (e.g., triethylamine) and a chiral catalyst. The catalyst could be a chiral copper or silver complex, or a proline-derived organocatalyst.

-

[3+2] Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with an activated alkene (e.g., a maleimide or an acrylate). The chiral catalyst orchestrates the approach of the reactants to favor the formation of one enantiomer of the pyrrolidine product.

-

Deprotection and Final Product Formation: The resulting cycloadduct, which contains ester and other functional groups, is then subjected to deprotection and decarboxylation steps to yield the desired 2-(pyrrolidin-2-yl)pyridine.

Caption: A modern asymmetric approach via [3+2] cycloaddition.

Summary of Synthetic Advancements

The progression of synthetic methods for this compound and its analogs reflects the broader advancements in organic chemistry.

| Era | General Approach | Key Features | Stereoselectivity |

| Early to Mid-20th Century | Multi-step classical synthesis, reduction of heterocyclic precursors. | Focus on constructing the core scaffold; often lengthy and low-yielding. | Generally produced racemic mixtures. |

| Late 20th Century | Development of more efficient cyclization strategies. | Improved yields and substrate scope. | Limited stereocontrol; resolution of racemates often required. |

| 21st Century | Catalytic asymmetric synthesis (organocatalysis, transition metal catalysis). | High efficiency, high enantioselectivity, atom economy. | Excellent control over stereochemistry. |

Conclusion

The history of this compound is a testament to the evolution of synthetic organic chemistry. While its initial discovery may not be a singular, celebrated event, its importance has grown with the increasing demand for enantiomerically pure building blocks in drug discovery. The foundational work on the synthesis of its isomer, nornicotine, provided the essential chemical knowledge for the construction of the pyridyl-pyrrolidine scaffold. Over the decades, synthetic chemists have developed increasingly sophisticated and elegant methods to produce this valuable compound, moving from arduous, non-selective syntheses to highly efficient and stereoselective catalytic processes. As the quest for novel therapeutics continues, the demand for versatile chiral molecules like this compound will undoubtedly fuel further innovation in its synthesis.

References

-

Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

MySkinRecipes. (S)-2-(Pyrrolidin-2-yl)pyridine. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Craig, L. C. (1933). A New Synthesis of Nornicotine and Nicotine. Journal of the American Chemical Society, 55(7), 2854–2857. [Link]

- Haines, P. G., Eisner, A., & Woodward, C. F. (1949). U.S. Patent No. 2,459,696. Washington, DC: U.S.

-

Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249-254. [Link]

Sources

The Pyrrolidinylpyridine Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Foreword: The Significance of the 2-Pyrrolidin-2-ylpyridine Scaffold in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Its unique three-dimensional structure and electronic properties allow for precise interactions with a variety of biological targets, particularly within the central nervous system. Researchers and drug development professionals are keenly interested in this moiety for its potential in developing novel therapeutics for neurological disorders, including depression, anxiety, and neurodegenerative diseases.[1][2] While the direct natural occurrence of this compound is not extensively documented, its structural isomers and close analogs are prevalent in the plant kingdom, offering invaluable insights into its biosynthesis, extraction, and analytical characterization. This guide provides an in-depth exploration of these naturally occurring cognates, with a primary focus on nornicotine, an isomer of the target compound, and other related pyridine alkaloids.

I. Natural Occurrence of Pyrrolidinylpyridine Alkaloids

The most prominent natural sources of the pyrrolidinylpyridine scaffold are plants of the Nicotiana genus, commonly known as tobacco.[3][4] These plants produce a variety of pyridine alkaloids, with nicotine being the most abundant. However, several other structurally related alkaloids, including the isomeric nornicotine (3-(pyrrolidin-2-yl)pyridine), are also present.

Key Natural Sources:

-

Nicotiana species: The tobacco plant (Nicotiana tabacum) and its relatives are the primary sources of nornicotine.[5][6] Nornicotine is typically a minor alkaloid in most tobacco varieties, but in some, it can be the predominant alkaloid due to the enzymatic conversion of nicotine.[7][8] Other Nicotiana species, such as Nicotiana glauca (tree tobacco), are known to produce related alkaloids like anabasine.[4][9]

-

Other Plant Families: While the Solanaceae family (which includes Nicotiana) is the most well-known source, pyrrolidine and related pyridine alkaloids have been reported in other plant families, albeit in smaller quantities.

Table 1: Prominent Naturally Occurring Pyrrolidinylpyridine Analogs and their Sources

| Compound | Structure | Primary Natural Source(s) | Typical Concentration |

| Nornicotine | 3-(Pyrrolidin-2-yl)pyridine | Nicotiana tabacum, Nicotiana spp. | Varies from <5% to >90% of total alkaloids |

| Nicotine | 3-(1-methylpyrrolidin-2-yl)pyridine | Nicotiana tabacum, Duboisia hopwoodii | 0.6–3.0% of dry weight in tobacco leaves |

| Anabasine | 3-(Piperidin-2-yl)pyridine | Nicotiana glauca, Verbascum songaricum | Can be the predominant alkaloid in N. glauca |

II. Biosynthesis of Pyrrolidinylpyridine Alkaloids

The biosynthesis of pyridine alkaloids in plants is a complex process involving the convergence of two distinct metabolic pathways: one for the pyridine ring and another for the pyrrolidine ring.[3][10][11] Understanding this pathway is crucial for researchers aiming to manipulate the production of these compounds or to develop biomimetic synthetic routes.

The pyridine ring is derived from nicotinic acid, which is formed via the aspartate pathway.[3] The pyrrolidine ring, on the other hand, originates from ornithine or arginine through the formation of putrescine.[12] The key steps in the biosynthesis of nornicotine are outlined below:

-

Formation of the Pyridine Ring: Aspartate is converted to nicotinic acid mononucleotide (NaMN) through a series of enzymatic reactions. NaMN then enters the pyridine nucleotide cycle to provide the nicotinic acid precursor.[12]

-

Formation of the Pyrrolidine Ring: Ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC). Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[10][11]

-

Coupling and Cyclization: N-methylputrescine is oxidatively deaminated by a diamine oxidase to form an unstable intermediate that spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then couples with a derivative of nicotinic acid to form nicotine.

-

Demethylation to Nornicotine: Nornicotine is primarily formed through the N-demethylation of nicotine, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP82E subfamily.[7][8]

Diagram 1: Biosynthetic Pathway of Nornicotine

Caption: Simplified biosynthetic pathway of nornicotine from primary metabolites.

III. Extraction, Isolation, and Purification Protocols

The extraction and purification of pyrrolidinylpyridine alkaloids from plant material is a critical step for their characterization and further use in research and development. The following is a generalized protocol that can be adapted for specific plant matrices.

Experimental Protocol: Extraction and Isolation of Nornicotine from Nicotiana Leaves

-

Sample Preparation:

-

Harvest fresh leaves of a high-nornicotine converting Nicotiana variety.

-

Dry the leaves at 40-50 °C to a constant weight.

-

Grind the dried leaves to a fine powder.

-

-

Extraction:

-

Macerate the powdered leaf material in an alkaline solution (e.g., 2% NaOH in water) for 2-4 hours. This converts the alkaloid salts to their free base form, which is more soluble in organic solvents.

-

Perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane or a mixture of chloroform and methanol. Repeat the extraction several times to ensure complete recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried extract under reduced pressure.

-

Subject the crude extract to column chromatography on silica gel or alumina.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing the purified nornicotine and evaporate the solvent.

-

-

Final Purification (Optional):

-

For higher purity, the isolated nornicotine can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Diagram 2: Workflow for the Isolation of Pyrrolidinylpyridine Alkaloids

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nornicotine - Wikipedia [en.wikipedia.org]

- 6. Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Anabasine - Wikipedia [en.wikipedia.org]

- 10. Tropane Alkaloid and Nicotine Biosynthesis [biocyclopedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 2-Pyrrolidin-2-ylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2-pyrrolidin-2-ylpyridine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its inherent structural features, combining the rigidity of the pyridine ring with the chirality and conformational flexibility of the pyrrolidine moiety, have enabled the design of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. We will delve into their significant roles as modulators of nicotinic acetylcholine receptors, as well as their promising applications in the fields of oncology and neurology. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the journey from discovery to clinical application.

I. The Chemical Foundation: Synthesis of the this compound Core

The strategic synthesis of the this compound core and its analogues is paramount to exploring their therapeutic potential. A variety of synthetic methodologies have been developed, often leveraging commercially available starting materials and employing stereoselective techniques to yield enantiomerically pure compounds.

A common and effective approach involves the nucleophilic addition of a lithiated pyridine to a suitable pyrrolidine-derived electrophile. For instance, 2-bromopyridine can be lithiated using n-butyllithium and subsequently reacted with an N-protected 2-pyrrolidinone to furnish the desired adduct. Subsequent reduction and deprotection steps yield the this compound core.

Another elegant strategy employs the asymmetric reduction of a 2-pyridyl-pyrrolinium intermediate. This method allows for the stereocontrolled installation of the chiral center at the 2-position of the pyrrolidine ring, which is often crucial for biological activity. The choice of reducing agent and chiral catalyst is critical in achieving high enantioselectivity.

Furthermore, biocatalytic approaches utilizing transaminases are emerging as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines, offering high enantiomeric excess and environmentally benign reaction conditions.[1]

Below is a generalized workflow for a common synthetic route:

II. Modulation of Nicotinic Acetylcholine Receptors (nAChRs): A Key Mechanism of Action

A significant body of research has established that this compound derivatives are potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).[2] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and play crucial roles in cognitive function, neurotransmitter release, and neuronal excitability. The structural similarity of the this compound scaffold to nicotine allows for effective binding to the orthosteric site of nAChRs.

Structure-Activity Relationships (SAR) for nAChR Modulation

The biological activity of these derivatives is exquisitely sensitive to their stereochemistry and substitution patterns. Key SAR insights include:

-

Stereochemistry at the Pyrrolidine C2 Position: The (S)-enantiomer of this compound derivatives generally exhibits higher affinity and potency for nAChRs compared to the (R)-enantiomer. This highlights the importance of the spatial orientation of the pyridine ring relative to the pyrrolidine nitrogen for optimal receptor interaction.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact subtype selectivity and functional activity (agonist vs. antagonist). For example, the introduction of a methyl group at the 2-position of the pyridine ring in a related series of compounds was shown to enhance potency at α7 nAChRs.[3]

-

N-Substitution on the Pyrrolidine Ring: The nature of the substituent on the pyrrolidinyl nitrogen is a critical determinant of activity. Small alkyl groups, such as methyl, are often well-tolerated and can enhance agonist properties.

Signaling Pathways Modulated by nAChR Agonists

Activation of nAChRs by this compound derivatives initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na+ and Ca2+. This can lead to membrane depolarization and the modulation of various downstream pathways. The influx of Ca2+ is a particularly important second messenger, influencing a range of cellular processes.

III. Anticonvulsant Properties: A Promising Avenue for Epilepsy Treatment

Several this compound derivatives have demonstrated significant anticonvulsant activity in preclinical models of epilepsy. This activity is likely mediated, at least in part, by their modulation of nAChRs, which can influence neuronal hyperexcitability.

In Vivo Evaluation of Anticonvulsant Activity

The maximal electroshock (MES) seizure test in rodents is a widely used and validated model for screening potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Preparation: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They are allowed to acclimatize to the laboratory for at least 3 days prior to the experiment.

-

Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone. The time between drug administration and the MES test is determined by the pharmacokinetic profile of the compound.

-

MES Induction: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive endpoint, indicating anticonvulsant activity.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Quantitative Data for Representative Anticonvulsant Derivatives

| Compound ID | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Compound A | Mouse MES | i.p. | 15.2 | Fictional Data |

| Compound B | Rat MES | p.o. | 25.0 | Fictional Data |

| Phenytoin | Mouse MES | i.p. | 9.5 | Literature Value |

IV. Anticancer Activity: Targeting Cell Proliferation and Viability

Emerging evidence suggests that certain this compound derivatives possess potent anticancer properties. Their mechanism of action in this context is likely multifactorial, potentially involving the modulation of signaling pathways crucial for cancer cell survival and proliferation, some of which may be influenced by nAChRs expressed on cancer cells.

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic and cytostatic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive medium with the vehicle at the same final concentration.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.

Quantitative Data for Representative Anticancer Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast Cancer) | 5.8 | Fictional Data |

| Compound Y | A549 (Lung Cancer) | 12.3 | Fictional Data |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 | Literature Value |

V. Concluding Remarks and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The derivatives discussed in this guide exhibit a diverse range of therapeutic potential, from modulating neuronal activity to inhibiting cancer cell growth. The key to unlocking the full potential of this privileged structure lies in a deep understanding of its structure-activity relationships and the intricate signaling pathways it influences.

Future research in this area should focus on:

-

Refining Subtype Selectivity: For nAChR modulators, achieving greater selectivity for specific receptor subtypes will be crucial for minimizing off-target effects and enhancing therapeutic efficacy.

-

Elucidating Anticancer Mechanisms: A more detailed investigation into the precise molecular targets and signaling pathways responsible for the anticancer effects of these derivatives is warranted.

-

Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts should be directed towards improving the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

By integrating rational drug design, robust biological evaluation, and a thorough understanding of the underlying pharmacology, the scientific community can continue to harness the therapeutic power of this compound derivatives for the benefit of patients worldwide.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

- Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. PubMed. (1998).

- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrrolidin-2-ylpyridine hydrochloride salt properties

An In-Depth Technical Guide to 2-Pyrrolidin-2-ylpyridine Hydrochloride Salt

Introduction: A Versatile Heterocyclic Building Block

This compound hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research communities.[1] As a hydrochloride salt, it offers enhanced stability and solubility, making it a valuable precursor and intermediate in the synthesis of more complex molecules.[1] Its structure, featuring both a pyridine ring and a chiral pyrrolidine moiety, positions it as a key component in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological significance, analytical characterization, and safe handling protocols, designed for researchers and professionals in drug development.

Physicochemical Properties

The compound is typically supplied as an off-white to light yellow solid.[1][3] Its salt form generally confers better water solubility compared to the free base, which is a crucial attribute for its use in various chemical reactions and biological assays.[4] Proper storage requires cool, dry conditions, often between 0-8°C, in a tightly sealed container away from light and incompatible substances like strong oxidizing agents.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 77790-61-5 | [1][7] |

| Molecular Formula | C₉H₁₂N₂·HCl | [1] |

| Molecular Weight | 184.71 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage Temperature | 0-8 °C, keep dry and cool | [1][3] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification: A Conceptual Framework

While specific, detailed industrial synthesis protocols are proprietary, a logical synthetic pathway can be constructed based on established organic chemistry principles. The synthesis of this compound hydrochloride involves two primary stages: the formation of the free base, 2-(pyrrolidin-2-yl)pyridine, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of the Free Base (2-(Pyrrolidin-2-yl)pyridine)

The synthesis often starts from proline, a readily available chiral building block, or its derivatives.[8] A common approach involves the coupling of a pyridine derivative with a protected pyrrolidine precursor. The choice of protecting groups for the pyrrolidine nitrogen is critical to prevent side reactions and is typically an acid-labile group like tert-butyloxycarbonyl (Boc). The final step is the deprotection of the pyrrolidine nitrogen to yield the free base.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

-

Rationale: The free base, a pale yellow liquid, can be difficult to handle and purify.[9] Converting it to a solid hydrochloride salt enhances its stability, simplifies handling and weighing, and often improves its shelf-life.

-

Methodology:

-

Dissolve the purified 2-(pyrrolidin-2-yl)pyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath to control the exothermicity of the reaction.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

The precipitate is then collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under a vacuum to yield the final product.

-

Pharmacological Significance and Applications

The true value of this compound hydrochloride lies in its application as a structural scaffold in medicinal chemistry.[1] The pyrrolidine ring is a common motif in a vast array of pharmacologically active compounds and natural products.[10][11]

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing pharmaceuticals, especially for neurological disorders.[1] The structure is related to nornicotine, a metabolite of nicotine, suggesting its utility in designing modulators of nicotinic acetylcholine receptors (nAChRs).[12][13] These receptors are implicated in conditions like depression, cognitive impairment, and anxiety.[1][2]

-

Neuroscience Research: The compound is used to create derivatives for investigating neurotransmitter systems.[1] Its ability to act as a ligand allows for the development of selective agonists or antagonists for specific biological targets.[1][2]

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block for creating more complex chiral molecules due to its inherent stereochemistry when derived from chiral proline.[1][2]

Caption: Role as a central scaffold in drug discovery.

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of this compound hydrochloride is paramount. A multi-step analytical workflow is employed for this purpose.

Caption: Standard workflow for analytical characterization.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.[1]

-

Objective: To separate the main compound from any impurities and quantify its percentage area.

-

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient will run from a high aqueous percentage to a high organic percentage to elute compounds of varying polarity.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the hydrochloride salt in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to a wavelength where the pyridine ring absorbs, typically around 254 nm.

-

-

Analysis: Inject the sample and run the gradient method. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Experimental Protocol: Structural Elucidation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.

-

Objective: To verify the presence and connectivity of protons in the molecule, confirming its identity.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in an NMR tube. D₂O is often chosen for hydrochloride salts due to their good solubility.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Interpretation: The resulting spectrum should show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, ~7-8.5 ppm) and the pyrrolidine ring (in the aliphatic region, ~2-4 ppm). The integration of these signals should correspond to the number of protons in each environment. The hydrochloride salt form may cause shifts in the signals adjacent to the nitrogen atoms compared to the free base.

-

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. It should be handled in a well-ventilated area or under a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[14] It can cause skin and serious eye irritation.[14]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[5][6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5][6]

Conclusion

This compound hydrochloride is a compound of high strategic importance in modern chemical and pharmaceutical research. Its well-defined structure, combined with the favorable handling properties of its salt form, makes it an indispensable building block for the synthesis of novel molecules with potential therapeutic applications, particularly in the challenging field of neuroscience. A thorough understanding of its properties, analytical characterization, and safe handling is crucial for any researcher utilizing this versatile intermediate.

References

-

MySkinRecipes. (n.d.). (S)-2-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). This compound hydrochloride suppliers USA. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-pyrrolidin-1-yl-pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]

- 3. This compound HCL | 1312929-35-3 [amp.chemicalbook.com]

- 4. 2-(2-Pyrrolidinyl)pyridine, 96% | Fisher Scientific [fishersci.ca]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 77790-61-5 [amp.chemicalbook.com]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to the Applications of Novel 2-Pyrrolidin-2-ylpyridine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable biological activity and therapeutic potential. The 2-Pyrrolidin-2-ylpyridine framework, a hybrid structure incorporating the sp³-rich, stereochemically complex pyrrolidine ring and the versatile, electron-deficient pyridine moiety, represents a burgeoning frontier in drug discovery.[1][2] The pyrrolidine ring, a cornerstone of numerous natural products and FDA-approved drugs, offers three-dimensional diversity crucial for specific interactions with biological targets.[1][3] Simultaneously, the pyridine ring is a key pharmacophore known for its ability to engage in a wide range of biological interactions and its presence in numerous established therapeutic agents.[2][4][5] This guide synthesizes current research to provide an in-depth analysis of the synthesis, known pharmacological activities, and potential therapeutic applications of novel analogs based on this core structure, offering a roadmap for future research and development.

The Architectural Advantage: Why this compound?

The strategic combination of a pyrrolidine and a pyridine ring creates a unique chemical entity with significant potential. The pyrrolidine fragment is a key component in a vast number of natural and synthetic bioactive compounds, valued for its ability to introduce stereocenters and explore three-dimensional pharmacophore space.[1][6] This non-planar structure is a recurring motif in drugs targeting the central nervous system, viral proteases, and various enzymes.[3]

The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its metabolic stability and its capacity to act as a hydrogen bond acceptor or participate in π-stacking interactions.[4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The direct linkage of these two rings creates a scaffold with a defined spatial arrangement, offering multiple vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Analog Development

The generation of diverse libraries of this compound analogs is paramount for exploring their therapeutic potential. Synthetic routes must be robust, versatile, and amenable to the introduction of chemical diversity.

Core Scaffold Synthesis

A prevalent strategy for constructing the core involves the coupling of a suitable pyridine precursor with a proline derivative. For instance, a nucleophilic substitution or metal-catalyzed cross-coupling reaction can be employed. A generalized approach often involves the reaction of 2-halopyridines with proline esters, followed by further modifications. More advanced methods leverage intramolecular cyclization of acyclic precursors to yield optically pure pyrrolidine derivatives.[3][7]

The choice of synthetic route is critical as it dictates the feasibility of scaling up production and the range of functional groups that can be tolerated, directly impacting the diversity of the resulting compound library.

Caption: A generalized workflow for the synthesis and diversification of this compound analogs.

The Pharmacological Landscape and Structure-Activity Relationships (SAR)

Analogs of the this compound scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential as versatile therapeutic agents.

Neurotropic and Psychotropic Effects

Several studies have highlighted the potential of pyridine derivatives bearing a pyrrolidine moiety in the realm of neuroscience. Certain analogs have exhibited significant anticonvulsant, anxiolytic, and antidepressant effects.[8] For example, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate showed anxiolytic activity superior to diazepam in preclinical models.[8] This suggests that the scaffold can be optimized to interact with key receptors or channels in the central nervous system.

Antiproliferative and Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents, and its combination with pyrrolidine appears promising.[4][9] Structure-activity relationship (SAR) studies on related pyridine derivatives reveal that the nature and position of substituents are critical for activity.[4][9] The presence of groups like -OMe, -OH, and -NH2 can enhance antiproliferative effects, whereas bulky groups or halogens may be detrimental.[4] This provides a clear rationale for designing analogs with specific substitutions to target cancer cell lines.

Catalytic Applications